4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with an ethoxyphenyl group and a thioxo group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different tetrahydropyrimidinone derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidinone compounds .
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinolines: These compounds share a similar tetrahydro structure and are used in various chemical and biological applications.
2,3-Dihydro-4(1H)-quinolinones: These compounds also feature a heterocyclic core and are studied for their potential therapeutic properties.
4(1H)-Quinolinones: Similar to pyrimidinones, these compounds are used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness
What sets 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo- apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and thioxo groups allows for specific interactions with molecular targets, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
88655-28-1 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-2-18-12-5-3-11(4-6-12)7-9-16-10-8-13(17)15-14(16)19/h3-6H,2,7-10H2,1H3,(H,15,17,19) |
InChI Key |
QEYRLAJIZZPJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
Origin of Product |
United States |
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